sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide
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Overview
Description
Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a sulfonyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide typically involves multiple steps, starting with the preparation of the core thiophene and oxazole rings The acetylation of 4,6-dimethylphenylamine followed by carbamoylation introduces the necessary functional groups The thiophene ring is then sulfonylated, and the oxazole ring is formed through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reactions. Purification steps such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
349453-84-5 |
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Molecular Formula |
C20H20N3NaO5S2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide |
InChI |
InChI=1S/C20H21N3O5S2.Na/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20;/h6-9H,1-5H3,(H2,21,22,23,24,25);/q;+1/p-1 |
InChI Key |
XQTFFNMDNQTAJC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)[N-]C3=C(C(=NO3)C)C)C.[Na+] |
Origin of Product |
United States |
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